molecular formula C14H24ClN B1446888 1-(4-Ethylphenyl)hexan-1-amine hydrochloride CAS No. 1864072-52-5

1-(4-Ethylphenyl)hexan-1-amine hydrochloride

Cat. No. B1446888
M. Wt: 241.8 g/mol
InChI Key: YVGPTMRFOLKFKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethylphenyl)hexan-1-amine hydrochloride (EPH-HCl) is an organic compound that is widely used in the scientific and medical fields. It is a white powder that is soluble in water and has a molecular weight of 193.71 g/mol. EPH-HCl has a variety of applications in the scientific and medical fields, including its use as a pharmaceutical intermediate, an analytical reagent, and a laboratory reagent.

Scientific Research Applications

Organic Synthesis and Characterization

  • The synthesis and characterization of cyclotriphosphazene derivatives involving reactions with various amines demonstrate a methodology that could be applicable to the functionalization or derivatization of compounds similar to "1-(4-Ethylphenyl)hexan-1-amine hydrochloride" (Öztürk et al., 2013).

Catalysis and Polymerization

  • Chromium complexes chelated by amine ligands were synthesized and tested for their catalytic properties in ethylene homo- and co-polymerization, a process potentially relevant for the development of new materials or chemical intermediates involving "1-(4-Ethylphenyl)hexan-1-amine hydrochloride" (Song et al., 2019).

Corrosion Inhibition

  • Amine derivative compounds were investigated as corrosion inhibitors for mild steel in HCl medium, an application area that could be explored with "1-(4-Ethylphenyl)hexan-1-amine hydrochloride" for its potential as a corrosion inhibitor (Boughoues et al., 2020).

Solvent Effects and Ionic Liquids

  • Studies on solvent effects, particularly using ionic liquids, provide insights into how "1-(4-Ethylphenyl)hexan-1-amine hydrochloride" might interact in different solvent environments, affecting reaction outcomes and stability (Keaveney et al., 2018).

properties

IUPAC Name

1-(4-ethylphenyl)hexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N.ClH/c1-3-5-6-7-14(15)13-10-8-12(4-2)9-11-13;/h8-11,14H,3-7,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGPTMRFOLKFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1=CC=C(C=C1)CC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethylphenyl)hexan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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